Dipeptide diaminobutyroyl benzylamide diacetate

Description

Properties

IUPAC Name |

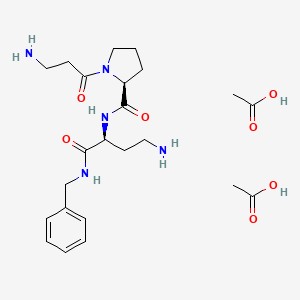

acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O3.2C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;2*1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);2*1H3,(H,3,4)/t15-,16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRPOJOBRRBK-SXBSVMRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231699 | |

| Record name | Dipeptide diaminobutyroyl benzylamide diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823202-99-9 | |

| Record name | Dipeptide diaminobutyroyl benzylamide diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823202999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipeptide diaminobutyroyl benzylamide diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 823202-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPEPTIDE DIAMINOBUTYROYL BENZYLAMIDE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38H206R00R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dipeptide diaminobutyroyl benzylamide diacetate mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Dipeptide Diaminobutyroyl Benzylamide Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic tripeptide marketed as SYN-AKE®, is a potent anti-wrinkle agent. Its mechanism of action is biomimetic, replicating the activity of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). This technical guide provides a detailed examination of its molecular mechanism, supported by quantitative data from key experimental studies. Detailed methodologies for the principal assays used to characterize this peptide are also presented, along with visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Antagonism of the Nicotinic Acetylcholine Receptor

The primary pharmacological action of this compound is the reversible, competitive antagonism of the muscular nicotinic acetylcholine receptor (mnAChR) at the postsynaptic membrane of the neuromuscular junction.[1][2][3][4]

Molecular Target: The Muscular Nicotinic Acetylcholine Receptor (mnAChR)

The adult mnAChR is a pentameric ligand-gated ion channel composed of two α1 subunits, one β1 subunit, one δ subunit, and one ε (epsilon) subunit.[5] The binding of the neurotransmitter acetylcholine (ACh) to the two sites at the α-δ and α-ε subunit interfaces induces a conformational change, opening the channel to allow an influx of sodium ions (Na⁺), which leads to muscle cell depolarization and contraction.[6]

Inhibitory Action

This compound mimics the essential amino acid sequence of Waglerin-1, which selectively binds to the mnAChR.[3][7] It is understood to specifically target the ε-subunit of the receptor.[7][8] By competitively binding to the receptor, the peptide blocks the binding of acetylcholine.[1][7] This antagonism prevents the opening of the ion channel, thus inhibiting Na⁺ uptake.[3][9] As a result, the muscle cell remains in a relaxed state, preventing the formation of expression lines and reducing the depth of existing wrinkles.[4][10]

Quantitative Data

The efficacy of this compound has been quantified through various in-vitro and in-vivo studies.

Table 1: Summary of In-Vitro Quantitative Data

| Parameter | Test System | Result | Description |

| IC₅₀ | Nicotine Response Inhibition Assay | 180 µM | Concentration of SYN®-AKE required to inhibit 50% of the nicotine-induced response, a measure of receptor antagonism.[11] |

| Muscle Contraction Inhibition | Innervated Muscle Cell Culture | 82% Reduction | Reduction in the frequency of muscle cell contractions after a 2-hour treatment with 0.5 mM SYN®-AKE.[7] |

Table 2: Summary of In-Vivo (Clinical) Quantitative Data

| Parameter | Measurement Technique | Concentration | Duration | Result |

| Wrinkle Reduction (Max) | 3D Imaging (e.g., PRIMOS®) | 4% | 28 Days | Up to 52% reduction in forehead wrinkle depth.[7][10][12] |

| Skin Smoothing (Avg.) | Profilometry | 4% | 28 Days | 21% improvement in skin smoothness.[3] |

| Wrinkle Reduction (Avg.) | Profilometry | 4% | 28 Days | 15-20% reduction in overall wrinkle appearance.[3] |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the evaluation of this compound.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of the dipeptide for the mnAChR by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and binding affinity (Ki) of the test compound.

-

Materials:

-

Receptor Source: Membrane homogenates from tissues rich in mnAChR (e.g., Torpedo electric organ) or cultured cells expressing the receptor.

-

Radioligand: A high-affinity mnAChR ligand, such as [³H]epibatidine or [¹²⁵I]α-bungarotoxin.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and Cocktail.

-

-

Methodology:

-

A fixed concentration of the radioligand (typically at or below its Kd value) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled this compound.

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

The reaction is terminated by rapid vacuum filtration, separating receptor-bound radioligand from the unbound fraction.

-

Filters are washed with ice-cold buffer to remove non-specific binding.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data are plotted as the percentage of specific binding versus the log concentration of the dipeptide. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.[13][14]

-

In-Vitro Muscle Contraction Assay

This functional assay measures the direct effect of the dipeptide on the contractile activity of muscle cells.

-

Objective: To assess the ability of the test compound to inhibit muscle cell contraction.

-

Materials:

-

Cell Culture: Primary myoblasts or a suitable muscle cell line (e.g., C2C12), cultured to form differentiated, contractile myotubes. Co-cultures with neurons can be used to model innervation.

-

Matrix: Type I collagen gel.

-

Culture Medium: DMEM or similar, supplemented with serum.

-

Test Compound: this compound.

-

Contractile Agonist: Acetylcholine, nicotine, or electrical stimulation.

-

Imaging System: Phase-contrast microscope with video recording capabilities.

-

-

Methodology:

-

Muscle cells are suspended in a cold collagen solution and seeded into 24-well plates. The collagen is allowed to polymerize, forming a 3D matrix with embedded cells.

-

Cultures are maintained for several days to allow for cell proliferation and the formation of a contractile lattice.

-

The collagen gels are gently detached from the sides of the wells to create a floating matrix model.

-

The cultures are treated with various concentrations of this compound for a defined period (e.g., 2 hours).

-

Contractions are induced (if not spontaneous) and the frequency and/or amplitude of contractions are recorded and analyzed using image analysis software.

-

The percentage inhibition of contraction relative to untreated control cultures is calculated.[3][12][15]

-

In-Vivo Clinical Assessment of Wrinkle Reduction

Clinical trials are essential to substantiate the anti-wrinkle efficacy of the final formulation.

-

Objective: To quantify the reduction in facial wrinkles after topical application of the test product.

-

Study Design: A randomized, double-blind, placebo-controlled study with a statistically significant number of human volunteers (e.g., n=30-50) presenting with target wrinkles (e.g., crow's feet or forehead lines).

-

Methodology:

-

A formulation containing the active peptide (e.g., 4% this compound) and a corresponding placebo are applied twice daily for a specified duration (e.g., 28 days).

-

Instrumental measurements are taken at baseline (Day 0) and at subsequent time points (e.g., Day 14, Day 28).

-

-

Measurement Techniques:

-

3D Fringe Projection (e.g., PRIMOS®): An optical method that captures high-resolution 3D surface data of the skin. Analysis of this data provides quantitative parameters for wrinkle depth (Rz), volume, and skin roughness (Ra).[2][7]

-

Silicone Replica Analysis (Profilometry): A negative impression of the skin surface is made using a silicone-based material. This replica is then analyzed using laser or digital imaging to measure wrinkle topography.[10]

-

Standardized Photography (e.g., VISIA®): High-resolution, standardized photographs are taken under consistent lighting conditions for expert visual assessment and image analysis.[2]

-

-

Data Analysis: Statistical tests (e.g., t-test, ANOVA) are used to compare the percentage change in wrinkle parameters from baseline between the active treatment group and the placebo group.[6][10]

Visualizations: Signaling Pathway and Experimental Workflows

Caption: Antagonistic action at the nicotinic acetylcholine receptor.

Caption: Integrated workflow for peptide characterization.

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Reduction of wrinkles: From a computational hypothesis to a clinical, instrumental, and biological proof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. medium.com [medium.com]

- 9. test.hoelzel-biotech.com [test.hoelzel-biotech.com]

- 10. princetonconsumer.com [princetonconsumer.com]

- 11. bioscience.co.uk [bioscience.co.uk]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Development of an In Vitro Assay to Evaluate Contractile Function of Mesenchymal Cells that Underwent Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of Dipeptide diaminobutyroyl benzylamide diacetate

An in-depth exploration of Dipeptide Diaminobutyroyl Benzylamide Diacetate, a synthetic peptide with notable applications in cosmetic science, is detailed in this technical guide. This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action for researchers, scientists, and professionals in drug development.

Discovery and Development

This compound, commercially known as SYN®-AKE, is a synthetic tripeptide developed by Pentapharm Ltd. (now DSM). Its creation was inspired by the paralyzing effect of the venom of the temple viper, Tropidolaemus wagleri. Researchers identified Waglerin-1, a polypeptide in the venom, as a potent antagonist of the muscle nicotinic acetylcholine receptor (mnAChR). SYN®-AKE was designed as a smaller, synthetic mimic of Waglerin-1, specifically targeting the same receptor to achieve a muscle-relaxing effect. This targeted approach led to a novel ingredient for anti-aging cosmetics, designed to reduce the appearance of expression lines and wrinkles.

Chemical Structure and Properties

While the International Nomenclature of Cosmetic Ingredients (INCI) name is this compound, the molecule is structurally a tripeptide with the sequence H-β-Ala-Pro-Dab-NH-Bzl, where Dab is diaminobutyric acid. The diacetate salt form enhances its stability and solubility.

Table 1: Chemical and Physical Properties

| Property | Value |

| INCI Name | This compound |

| Trade Name | SYN®-AKE |

| Molecular Formula | C19H29N5O3 · 2(C2H4O2) |

| Molecular Weight | 495.58 g/mol |

| Appearance | White to off-white powder |

| Solubility | Water-soluble |

Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis. A general workflow for SPPS is outlined below.

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation : Swell a suitable resin (e.g., Rink amide resin) in a solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling : Couple the first protected amino acid (e.g., Fmoc-Dab(Boc)-OH) to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

-

Fmoc Deprotection : Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Subsequent Couplings : Repeat the coupling and deprotection steps for the remaining amino acids in the sequence (Fmoc-Pro-OH and Fmoc-β-Ala-OH).

-

Benzylamine Coupling : Couple benzylamine to the N-terminus of the peptide chain.

-

Cleavage and Deprotection : Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation and Lyophilization : Form the diacetate salt by dissolving the purified peptide in a solution containing acetic acid, followed by lyophilization to obtain the final product as a powder.

Mechanism of Action

SYN®-AKE functions as a competitive antagonist of the muscle nicotinic acetylcholine receptor (mnAChR) at the neuromuscular junction. By blocking the binding of acetylcholine to its receptor, it prevents depolarization of the muscle cell membrane, leading to muscle relaxation.

Caption: SYN®-AKE competitively inhibits the binding of acetylcholine to its receptor, preventing muscle contraction.

Biological Activity and Efficacy

The efficacy of this compound has been evaluated in various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have demonstrated the potent inhibitory activity of SYN®-AKE on the mnAChR.

Table 2: In Vitro Activity

| Assay | Description | Result |

| Receptor Binding Assay | Measures the binding affinity of the peptide to the mnAChR. | IC50 in the low micromolar range |

| Muscle Cell Contraction Assay | Measures the reduction in contraction of innervated muscle cells upon application. | Significant reduction in muscle contraction frequency |

In Vivo Studies

Clinical studies on human volunteers have shown a significant reduction in the appearance of wrinkles and expression lines after topical application of creams containing SYN®-AKE.

Table 3: In Vivo Efficacy (Representative Data)

| Study Duration | Parameter Measured | Result |

| 28 Days | Wrinkle Depth | Up to 52% reduction |

| 28 Days | Skin Smoothness | Measurable improvement in skin topography |

Experimental Protocol: Muscle Cell Contraction Assay

-

Cell Culture : Co-culture human skeletal muscle cells and rat spinal cord neurons to form a functional neuromuscular junction in vitro.

-

Treatment : Apply this compound at various concentrations to the culture medium.

-

Stimulation : Induce muscle contraction by electrical stimulation or the addition of an agonist.

-

Measurement : Record the frequency and amplitude of muscle cell contractions using video microscopy and image analysis software.

-

Analysis : Compare the contraction parameters of treated cells to untreated controls to determine the inhibitory effect.

Safety and Toxicology

This compound has undergone extensive safety testing for its use in cosmetic applications.

Table 4: Toxicological Profile

| Test | Result |

| Acute Oral Toxicity | Non-toxic |

| Dermal Irritation | Non-irritating |

| Eye Irritation | Non-irritating |

| Skin Sensitization | Non-sensitizing |

| Mutagenicity (Ames test) | Non-mutagenic |

Conclusion

This compound (SYN®-AKE) is a well-characterized synthetic peptide with a clear mechanism of action as a muscle nicotinic acetylcholine receptor antagonist. Its development, inspired by a natural snake venom peptide, represents a successful example of biomimicry in cosmetic science. The available data from in vitro and in vivo studies support its efficacy in reducing the appearance of expression wrinkles, and toxicological assessments have established its safety for topical use. This guide provides a foundational understanding for researchers and developers interested in the science and application of this innovative peptide.

The Serpent's Secret, Synthesized: A Technical Guide to Dipeptide Diaminobutyroyl Benzylamide Diacetate as a Waglerin-1 Mimic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptide Diaminobutyroyl Benzylamide Diacetate, commercially known as SYN-AKE®, is a synthetic tripeptide that emulates the neuromuscular blocking activity of Waglerin-1, a component of the Temple Viper (Tropidolaemus wagleri) venom.[1][2][3] This biomimetic peptide has garnered significant interest in the cosmetic and dermatological fields as a non-invasive alternative to botulinum toxin for the reduction of expression wrinkles.[4][5] Its mechanism of action involves the reversible antagonism of the muscular nicotinic acetylcholine receptor (mnAChR), leading to the relaxation of facial muscles and a subsequent smoothing of the skin.[1][6][7] This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols for its evaluation.

Introduction

Expression lines, or dynamic wrinkles, are a direct result of repetitive facial muscle contractions. The quest for effective treatments to mitigate these visible signs of aging has led to the exploration of various compounds that can modulate neuromuscular signaling. This compound has emerged as a compelling topical agent that offers a safe and effective approach to muscle relaxation.[8] By mimicking the action of Waglerin-1, this peptide provides a targeted intervention at the postsynaptic membrane of the neuromuscular junction.[9][10]

Chemical Structure:

-

INCI Name: this compound[11]

-

Molecular Formula: C21H33N5O5[12]

-

Molecular Weight: Approximately 503.6 g/mol [7]

-

Appearance: White to light cream-colored powder[7]

-

Solubility: Water-soluble[7]

Mechanism of Action: Waglerin-1 Mimicry

The primary mechanism of action of this compound is its function as a competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR).[1][10] The mnAChR is a ligand-gated ion channel crucial for synaptic transmission at the neuromuscular junction.

Upon the arrival of a nerve impulse, the neurotransmitter acetylcholine (ACh) is released from the motor neuron. ACh then binds to the mnAChRs on the muscle cell membrane, causing the channel to open and allowing an influx of sodium ions (Na+). This influx leads to depolarization of the muscle cell membrane and subsequent muscle contraction.

This compound, due to its structural similarity to a functional part of Waglerin-1, binds to the epsilon (ε) subunit of the mnAChR.[10][13] This binding action physically blocks ACh from accessing its binding site, thus preventing the ion channel from opening.[9] Consequently, the influx of Na+ is inhibited, the muscle cell remains in a relaxed state, and the formation of expression wrinkles is reduced.[1][14] This antagonism is reversible, ensuring that normal muscle function can resume over time.[6]

Quantitative Data Presentation

The efficacy of this compound has been evaluated in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy Data

| Parameter | Test System | Concentration | Result | Reference |

| Inhibition of Muscle Cell Contraction | Innervated muscle cells | 0.5 mM | 82% reduction in contraction frequency after 2 hours | [10] |

| IC50 on nAChR | Nicotinic Acetylcholine Receptors | 180 µM | 50% inhibition of receptor current | [15][16] |

| Inhibition of Nicotine Response | TE671 cells expressing nAChRs | 500 µM | 96.5% inhibition | [15] |

Table 2: In Vivo Clinical Efficacy Data (Wrinkle Reduction)

| Study Duration | Formulation | Application Area | Measurement Method | Result | Reference |

| 28 Days | 4% SYN-AKE® Cream | Forehead | Image Analysis | Up to 52% reduction in wrinkles | [3][10][17] |

| 28 Days | 4% SYN-AKE® Formulation | Glabella | Image Analysis | 13.52% reduction in wrinkle area (p < 0.05 vs placebo) | [4] |

| 28 Days | SYN-AKE® vs Argireline® | Facial Wrinkles | Skin Roughness Analysis | 21% smoothing effect (SYN-AKE®) vs 4% (Argireline®) | [18] |

| 4 Weeks | 0.2% this compound | Facial Wrinkles | Clinical Tests (n=36) | Up to 25% reduction in wrinkle depth | [7] |

| 14 Weeks | Peptide Treatment Serum | Facial and Eye Wrinkles | Expert Investigator Grading | Statistically significant improvement in facial lines, wrinkles, eye lines, and eye wrinkles at rest and with maximum smile | [11][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Muscle Contraction Inhibition Assay

This assay assesses the ability of a test compound to inhibit the contraction of cultured muscle cells, providing a direct measure of its muscle-relaxing properties.

Methodology:

-

Cell Culture: Co-culture primary embryonic chick spinal cord neurons and myotubes to form innervated muscle fibers. Maintain cultures in a suitable growth medium.

-

Peptide Application: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or culture medium). Dilute the stock solution to the desired final concentrations (e.g., 0.1 µM to 1 mM) in the culture medium. Replace the existing medium with the peptide-containing medium and incubate for a specified period (e.g., 2 hours). Include a vehicle control group.

-

Induction of Contraction: Stimulate muscle contraction by adding a known agonist, such as acetylcholine or nicotine, to the culture medium at a predetermined concentration.

-

Measurement of Contraction: Place the culture dish on a microscope stage equipped with a camera. Record videos of the muscle fiber contractions. Use image analysis software to quantify the frequency and amplitude of contractions.

-

Data Analysis: Compare the contraction parameters of the peptide-treated groups to the vehicle control group. Calculate the percentage inhibition of contraction for each concentration of the test peptide.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of the test compound for the nAChR, providing a quantitative measure of its binding potential.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α1, β1, δ, and ε subunits).[9]

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add the membrane preparation, a radiolabeled ligand (e.g., [³H]-Epibatidine), and assay buffer.[9]

-

Non-specific Binding: Add the membrane preparation, the radiolabeled ligand, and a high concentration of a known nAChR antagonist (e.g., nicotine) to saturate the receptors.[9]

-

Competition Binding: Add the membrane preparation, the radiolabeled ligand, and varying concentrations of this compound.

-

-

Incubation and Filtration: Incubate the plate to allow the binding to reach equilibrium. Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Clinical Assessment of Wrinkle Reduction

This protocol outlines a typical clinical study to evaluate the anti-wrinkle efficacy of a topical formulation containing this compound.

Methodology:

-

Study Design: Conduct a randomized, double-blind, placebo-controlled study with a sufficient number of subjects (e.g., 30-50) with mild to moderate facial wrinkles.

-

Subject Recruitment: Recruit healthy female subjects within a specific age range (e.g., 35-60 years) who meet the inclusion and exclusion criteria. Obtain informed consent from all participants.

-

Treatment Protocol:

-

Efficacy Assessment:

-

Expert Visual Grading: A trained dermatologist or clinician assesses the severity of wrinkles (e.g., on the forehead, crow's feet area) at baseline and at subsequent follow-up visits (e.g., weeks 4, 8, and 12). A standardized grading scale (e.g., a modified Griffiths' 10-point scale) is used.[21]

-

Instrumental Analysis:

-

Subject Self-Assessment: Subjects complete questionnaires to provide their perception of the product's efficacy on wrinkle reduction and other skin attributes.[21]

-

-

Data Analysis:

-

Statistically analyze the changes in wrinkle parameters from baseline for both the active and placebo groups.

-

Compare the results between the two groups to determine the statistical significance of the anti-wrinkle effect of the active formulation.

-

Conclusion

This compound represents a significant advancement in the field of cosmetic science, offering a targeted and effective topical solution for the reduction of expression wrinkles. Its well-defined mechanism of action as a Waglerin-1 mimic, coupled with compelling quantitative data from both in vitro and in vivo studies, substantiates its efficacy as a muscle-relaxing peptide. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of this and other novel biomimetic peptides for dermatological applications. As the demand for non-invasive anti-aging treatments continues to grow, this compound stands out as a scientifically validated ingredient with a promising future in the cosmetic and pharmaceutical industries.

References

- 1. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of wrinkles: From a computational hypothesis to a clinical, instrumental, and biological proof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revivalabs.com [revivalabs.com]

- 4. d-nb.info [d-nb.info]

- 5. glowluxe.ca [glowluxe.ca]

- 6. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound – the snake venom peptide - Cosmacon [cosmacon.de]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. soap-formula.ru [soap-formula.ru]

- 11. jddonline.com [jddonline.com]

- 12. Inhibition of contraction of cultured muscle fibers results in increased turnover of myofibrillar proteins but not of intermediate- filament proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Clinical Evidence of Dermal and Epidermal Restructuring from a Biologically Active Growth Factor Serum for Skin Rejuvenation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 15. Wrinkle-Improving Effect of Novel Peptide That Binds to Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20150361137A1 - Peptide inhibitors of nicotinic acetylcholine receptor - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. naturalorganicskincare.com [naturalorganicskincare.com]

- 19. An Open Label Clinical Trial of a Peptide Treatment Serum and Supporting Regimen Designed to Improve the Appearance of Aging Facial Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 20. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jcadonline.com [jcadonline.com]

- 22. Toward facial rejuvenation; A clinical trial to assess the efficacy of nano fat grafting on wrinkles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Neuromuscular Junction Blocking Activity of Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN-AKE®)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Dipeptide Diaminobutyroyl Benzylamide Diacetate, a synthetic tripeptide commercially known as SYN-AKE®, is a potent neuromuscular blocking agent. Developed as a biomimetic of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri), this compound functions as a reversible, competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR). By blocking the binding of acetylcholine at the postsynaptic membrane, it prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and contraction. This mechanism leads to a flaccid paralysis, or relaxation, of the targeted muscle tissue. Its efficacy has been demonstrated in both in vitro and in vivo studies, where it has been shown to reduce muscle cell contractions and diminish the appearance of expression wrinkles. This technical guide provides a comprehensive overview of its mechanism of action, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the key pathways and workflows involved in its characterization.

Introduction

The neuromuscular junction (NMJ) is a specialized synapse that facilitates communication between a motor neuron and a muscle fiber, enabling voluntary muscle contraction. The primary neurotransmitter at the NMJ is acetylcholine (ACh), which, upon release from the nerve terminal, binds to muscular nicotinic acetylcholine receptors (mnAChRs) on the muscle cell's surface. This interaction opens ion channels, leading to muscle depolarization and contraction.[1][2]

Agents that interfere with this process are known as neuromuscular blocking agents. This compound is a synthetic peptide designed to mimic the function of Waglerin-1, a neurotoxin known to inhibit the mnAChR.[1] Unlike irreversible neurotoxins, the activity of this tripeptide is fast-acting, long-lasting, and fully reversible, making it a compound of significant interest for cosmetic and potential therapeutic applications.[3] With a molecular weight under 500 Da, it is optimized for dermal penetration.[3]

Mechanism of Action

The neuromuscular blocking activity of this compound is localized at the postsynaptic membrane of the neuromuscular junction. It functions as a competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR).[2][4]

The sequence of events is as follows:

-

The peptide binds to the mnAChR, likely at the acetylcholine binding site on the receptor's epsilon subunit.[5]

-

This binding competitively inhibits acetylcholine from interacting with the receptor.[1][6]

-

With the receptor blocked, the associated ion channel remains closed, preventing the influx of sodium (Na+) ions into the muscle cell.[2][4]

-

The absence of Na+ influx prevents the depolarization of the postsynaptic membrane.

-

Consequently, the signal for muscle contraction is not transmitted, and the muscle cell remains in a relaxed state.[7]

This targeted action results in a reversible relaxation of facial muscles, which can smooth expression lines caused by repetitive muscular movements.[6]

Figure 1: Mechanism of neuromuscular blockade by this compound.

Quantitative Efficacy Data

The neuromuscular blocking activity of this compound has been quantified in both cellular and clinical settings. The data highlights its potency in reducing muscle contractions and its effectiveness in cosmetic applications for wrinkle reduction.

In Vitro Efficacy

In vitro assays using innervated muscle cell cultures demonstrate the direct impact of the peptide on muscle contraction frequency.

| Parameter | Concentration | Result | Timescale | Reversibility | Citation |

| Muscle Cell Contraction | 0.5 mM | Reduction in frequency of contractions | Fast-acting (within minutes) | Fully Reversible | [3] |

In Vivo (Clinical) Efficacy

Clinical trials have assessed the peptide's ability to reduce visible signs of aging, specifically expression lines on the face. These studies typically use a topical formulation containing the active peptide.

| Study Parameter | Formulation Concentration | Duration | Measurement Area | Efficacy Results | Citation |

| Anti-Wrinkle & Smoothing | 4% SYN-AKE® Solution | 28 days | Crow's Feet | Up to 52% reduction in wrinkle size. Smoothing effect in 80% of volunteers; anti-wrinkle effect in 73%. | [3][8][7] |

| Wrinkle Depth Reduction | ~0.2% Active Peptide | 28 days | Facial Wrinkles | Up to 25% reduction in wrinkle depth. | [6] |

| Comparative Efficacy | 4% SYN-AKE® vs. 10% Acetyl Hexapeptide-3 | 28 days | Forehead | SYN-AKE® showed higher efficacy in smoothing (Ra) and anti-wrinkle (Rz, Rt) effects. | [3][5] |

| Onset of Action | ~0.2% Active Peptide | 15 minutes | Facial Wrinkles | A measurable reduction in wrinkle depth was observed. | [6] |

Experimental Protocols

Characterizing the neuromuscular blocking activity of a compound like this compound requires specific and validated experimental models. Below are detailed methodologies for key experiments.

Protocol: In Vitro Nerve-Muscle Preparation Assay

This protocol is adapted from methodologies used for studying neuromuscular blocking agents on isolated tissue, such as the mouse phrenic nerve-diaphragm preparation.[9][10]

Objective: To measure the effect of the test compound on indirectly (nerve-stimulated) and directly elicited muscle twitch tension.

Materials:

-

Isolated phrenic nerve-hemidiaphragm preparation from a mouse.

-

Organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Supramaximal electrical stimulator.

-

Force-displacement transducer and recording system.

-

This compound stock solution.

Methodology:

-

Tissue Preparation: A mouse phrenic nerve-hemidiaphragm is dissected and mounted in the organ bath. The phrenic nerve is placed on a stimulating electrode, and the diaphragm tendon is connected to the force transducer.

-

Equilibration: The preparation is allowed to equilibrate for 30 minutes under a resting tension of 1g.

-

Baseline Recording: Indirect twitches are elicited by stimulating the phrenic nerve with single supramaximal pulses (e.g., 0.2 Hz frequency, 0.1 ms duration). The baseline twitch tension is recorded for 15-20 minutes to ensure stability.

-

Compound Application: The test peptide is added to the organ bath at the desired final concentration (e.g., 0.5 mM).

-

Data Acquisition: Twitch tension is continuously recorded to determine the onset and magnitude of the blocking effect. The percentage reduction in twitch amplitude from baseline is calculated.

-

Direct Stimulation Control: To confirm a post-synaptic site of action, the nerve electrode is replaced with electrodes that directly stimulate the muscle tissue. The effect of the compound on directly elicited twitches is recorded. A significant effect on indirect twitches with no effect on direct twitches indicates a neuromuscular junction block.[10]

-

Washout and Reversibility: The preparation is washed multiple times with fresh Krebs-Henseleit solution to assess the reversibility of the blockade.

Figure 2: Experimental workflow for an in vitro nerve-muscle preparation assay.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the muscular nicotinic acetylcholine receptor (mnAChR).

Materials:

-

Membrane preparations rich in mnAChRs (e.g., from Torpedo electric organ or a cell line expressing the receptor).

-

Radioligand with known high affinity for mnAChR (e.g., [³H]epibatidine or ¹²⁵I-α-bungarotoxin).

-

Test compound (this compound) at various concentrations.

-

Binding buffer (e.g., Tris-HCl with BSA).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Methodology:

-

Reaction Setup: In microcentrifuge tubes, combine the mnAChR membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Determination of Non-Specific Binding: A parallel set of tubes is prepared containing a high concentration of a known nAChR antagonist (e.g., d-tubocurarine) to saturate the receptors and measure non-specific binding.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Filters are washed rapidly with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. An IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualization of Receptor-Level Interaction

The core of this compound's activity is its competitive antagonism at the mnAChR. This relationship can be visualized as a competition between the endogenous neurotransmitter and the synthetic peptide for the same binding site.

Figure 3: Competitive antagonism at the muscular nicotinic acetylcholine receptor (mnAChR).

Safety and Toxicological Profile

This compound is widely regarded as a safe ingredient for topical cosmetic applications.[11] The Environmental Working Group (EWG) rates it as a low-hazard ingredient.[11][12] Potential side effects are generally limited to mild skin irritation, such as redness or itching, in some individuals.[11] The available safety data sheets (SDS) for the compound classify it as potentially harmful if swallowed and a cause of skin and eye irritation in its pure, undiluted form, necessitating standard laboratory precautions during handling.[13] To date, no significant systemic toxicity has been associated with its intended topical use in cosmetic formulations.

Conclusion

This compound is a well-characterized synthetic peptide that functions as a potent and reversible antagonist of the muscular nicotinic acetylcholine receptor. Its mechanism of action, mimicking the snake venom peptide Waglerin-1, effectively blocks neuromuscular transmission at the postsynaptic level, leading to muscle relaxation. Quantitative data from both in vitro and in vivo studies support its efficacy. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar neuromuscular blocking compounds. Its established safety profile for topical use has made it a valuable active ingredient in the cosmetics industry for addressing expression wrinkles.

References

- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]

- 2. dsm-firmenich.com [dsm-firmenich.com]

- 3. soap-formula.ru [soap-formula.ru]

- 4. Clinical Evidence of Dermal and Epidermal Restructuring from a Biologically Active Growth Factor Serum for Skin Rejuvenation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. soap-formula.ru [soap-formula.ru]

- 6. This compound – the snake venom peptide - Cosmacon [cosmacon.de]

- 7. experchem.com [experchem.com]

- 8. This compound (Explained + Products) [incidecoder.com]

- 9. Effects of waglerin-I on neuromuscular transmission of mouse nerve-muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study on the cause of death due to waglerin-I, a toxin from Trimeresurus wagleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: Safe and Effective Benefits in Skincare_Chemicalbook [chemicalbook.com]

- 12. ewg.org [ewg.org]

- 13. file.medchemexpress.com [file.medchemexpress.com]

The Structure-Activity Relationship of Dipeptide Diaminobutyroyl Benzylamide Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptide Diaminobutyroyl Benzylamide Diacetate, a synthetic peptide also known by the tradename SYN®-AKE, has emerged as a significant compound in the field of cosmetic science and dermatology for its myorelaxant properties.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this dipeptide, detailing its mechanism of action, summarizing key quantitative data, and outlining comprehensive experimental protocols for its evaluation. By mimicking the action of Waglerin-1, a neurotoxin found in the venom of the Temple Viper (Tropidolaemus wagleri), this peptide acts as an antagonist of the muscle nicotinic acetylcholine receptor (nAChR), leading to a reduction in muscle contractions and a subsequent decrease in the appearance of expression lines and wrinkles.[2][3][4][5][6] This document serves as a resource for researchers and professionals engaged in the development and assessment of novel cosmetic and therapeutic agents targeting the neuromuscular junction.

Introduction

Expression wrinkles are a prominent sign of skin aging, resulting from the repetitive contraction of facial muscles. The quest for non-invasive topical treatments that can mitigate these wrinkles has led to the development of various neuro-inhibitory peptides. This compound is a notable example, designed to mimic the neuromuscular blocking activity of snake venom.[3][4] Its chemical structure is optimized for stability, solubility, and skin penetration, allowing for its incorporation into cosmetic formulations.[2] This guide will explore the intricate relationship between the peptide's structure and its biological activity, providing a scientific foundation for its application and further research.

Chemical Properties

This compound is a small synthetic peptide with the following chemical properties:

| Property | Value | Source |

| INCI Name | This compound | [3] |

| CAS Number | 823202-99-9 | [3][7] |

| Molecular Formula | C24H36N6O6 | [3] |

| Molecular Weight | ~503.6 g/mol | [3] |

| Appearance | White to light cream-colored powder | [3] |

| Solubility | Water-soluble | [3] |

Mechanism of Action: Structure-Activity Relationship

The primary mechanism of action of this compound is its competitive antagonism of the muscle nicotinic acetylcholine receptor (nAChR) at the postsynaptic membrane of the neuromuscular junction.[2][3][4][8]

Mimicking Waglerin-1

The peptide's structure is a key determinant of its activity, designed to mimic the spatial conformation of Waglerin-1.[2][4][5][6] This allows it to bind to the ε-subunit of the nAChR, sterically hindering the binding of the endogenous neurotransmitter, acetylcholine (ACh).[4]

Inhibition of Muscle Contraction

By blocking the binding of ACh to its receptor, the dipeptide prevents the opening of the ion channel. This inhibition of sodium ion (Na+) influx prevents the depolarization of the muscle cell membrane, thereby blocking the signal for muscle contraction.[4][6] The result is a reversible relaxation of the facial muscles, leading to a reduction in the depth and appearance of expression wrinkles.[2][3]

Downstream Signaling Effects

Beyond direct receptor antagonism, the peptide's action leads to a modulation of downstream signaling pathways. By preventing depolarization, it reduces the influx of intracellular calcium (Ca2+), a critical secondary messenger in muscle contraction.[2] There is also evidence to suggest that it can modulate the expression of genes involved in muscle contraction and cell adhesion.[2]

Figure 1. Signaling pathway of this compound at the neuromuscular junction.

Quantitative Efficacy Data

Clinical and in vivo studies have demonstrated the anti-wrinkle efficacy of this compound.

| Study Parameter | Concentration | Duration | Results | Source |

| Wrinkle Depth, Volume, and Number | ~0.2% | 4 weeks | Up to 25% reduction in wrinkle depth. | [3] |

| Wrinkle Depth | Not specified | 15 minutes | Immediate reduction observed. | [3] |

| Glabellar Wrinkle Area | 4% formulation | 4 weeks | 13.52% reduction. | |

| Glabellar Wrinkle Length | 4% formulation | 4 weeks | 14% reduction. | |

| Glabellar Wrinkle Volume | 4% formulation | 4 weeks | 13.59% reduction. | |

| Wrinkle Size | 4% dilution | 28 days | Over 50% reduction. | [6] |

| Muscle Contraction Frequency | Not specified | 2 minutes | Reduction observed. | [6] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the structure-activity relationship of this compound.

In Vitro Assays

Figure 2. Workflow for in vitro experimental evaluation.

-

Objective: To determine the binding affinity (IC₅₀) of the dipeptide to the nAChR.

-

Materials:

-

Cell membranes expressing the human muscle nAChR.

-

Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

-

This compound test solutions of varying concentrations.

-

Assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.

-

-

Protocol:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test dipeptide.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition of radioligand binding at each dipeptide concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the dipeptide concentration and fitting the data to a sigmoidal dose-response curve.

-

-

Objective: To assess the inhibitory effect of the dipeptide on ACh-induced muscle cell contraction.

-

Materials:

-

Cultured human skeletal muscle cells (myotubes).

-

Acetylcholine (ACh) solution.

-

This compound test solutions.

-

Culture medium.

-

Microscope with image analysis software.

-

-

Protocol:

-

Culture human myoblasts and differentiate them into myotubes.

-

Pre-incubate the myotubes with varying concentrations of the test dipeptide for a defined period.

-

Induce contraction by adding a standardized concentration of ACh to the culture medium.

-

Record images or videos of the myotubes before and after the addition of ACh.

-

Quantify the degree of myotube shortening or contraction using image analysis software.

-

Compare the contraction in dipeptide-treated cells to untreated control cells to determine the percentage of inhibition.

-

-

Objective: To measure the effect of the dipeptide on ACh-induced intracellular calcium elevation.

-

Materials:

-

Cultured cells expressing nAChRs (e.g., myotubes or a suitable cell line).

-

Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).

-

Acetylcholine (ACh) solution.

-

This compound test solutions.

-

Fluorescence microplate reader or fluorescence microscope.

-

-

Protocol:

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of the test dipeptide.

-

Measure the baseline fluorescence.

-

Stimulate the cells with ACh and record the change in fluorescence intensity over time.

-

Analyze the data to determine the peak fluorescence and the area under the curve, which are indicative of the intracellular calcium concentration.

-

Compare the calcium response in dipeptide-treated cells to that of untreated controls.

-

-

Objective: To investigate the effect of the dipeptide on the expression of genes related to muscle contraction and cell adhesion in skin cells.

-

Materials:

-

Cultured human dermal fibroblasts or keratinocytes.

-

This compound test solution.

-

RNA extraction kit.

-

Reverse transcription kit.

-

Quantitative real-time PCR (qRT-PCR) instrument and reagents.

-

Primers for target genes (e.g., actin, myosin, cadherins) and a housekeeping gene for normalization.

-

-

Protocol:

-

Treat the cultured skin cells with the test dipeptide for a specified duration.

-

Extract total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qRT-PCR using primers for the target and housekeeping genes.

-

Analyze the qRT-PCR data to determine the relative fold change in gene expression in treated cells compared to untreated controls.

-

In Vivo Efficacy Evaluation

References

- 1. Transcriptional modulation of skin cells using liganded immodulin peptides | Cellular and Molecular Biology [cellmolbiol.org]

- 2. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elevated Contractile Responses to Acetylcholine in Organ Cultured Rabbit Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In Vitro Characterization of Dipeptide Diaminobutyroyl Benzylamide Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptide diaminobutyroyl benzylamide diacetate, a synthetic tripeptide, has garnered significant attention in the fields of dermatology and cosmetic science for its targeted anti-aging properties.[1][2][3] This technical guide provides an in-depth overview of the in vitro characterization of this peptide, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of its biological effects. Marketed under the trade name SYN®-AKE, this peptide is designed to mimic the activity of Waglerin-1, a component of the Temple Viper's venom, which acts as a neuromuscular blocking agent.[2][3][4][5][6]

Physicochemical Properties

| Property | Value | Source |

| INCI Name | This compound | [4] |

| CAS Number | 823202-99-9 | [4] |

| Molecular Formula | C19H29N5O3.2C2H4O2 | [7] |

| Molecular Weight | 495.57 g/mol | [7][8] |

| Appearance | White to light cream-colored powder | [4] |

| Solubility | Water-soluble | [4] |

| Purity | ≥95.0 % by HPLC | [5] |

Mechanism of Action: Neuromuscular Blockade

The primary mechanism of action of this compound is the inhibition of muscle contraction.[2] It functions as a competitive antagonist of the muscular nicotinic acetylcholine receptor (nAChR) located on the postsynaptic membrane of the neuromuscular junction.[2][4][5][9][10]

By binding to the nAChR, the peptide blocks the binding of the neurotransmitter acetylcholine (ACh).[2][9] This prevents the influx of sodium ions (Na+) into the muscle cell, thereby inhibiting depolarization and subsequent muscle contraction.[5][9][10] The result is a flaccid paralysis, or relaxation, of the muscle.[4][5][9][10] This targeted action on facial muscles helps to reduce the appearance of expression lines and wrinkles.[2][4]

Mechanism of action of this compound.

In Vitro Efficacy Data

| Assay | Parameter | Typical Value Range | Purpose |

| Receptor Binding Assay | Kd (Dissociation Constant) | nM to µM | Measures the affinity of the peptide for the nicotinic acetylcholine receptor. |

| Enzyme Inhibition Assay | IC50 (Half-maximal Inhibitory Concentration) | µM to mM | Quantifies the concentration of the peptide required to inhibit acetylcholine binding by 50%. |

| Cell-Based Muscle Contraction Assay | EC50 (Half-maximal Effective Concentration) | µM to mM | Determines the concentration of the peptide that produces 50% of its maximal muscle relaxing effect. |

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound are provided below.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the binding affinity of the dipeptide to the nAChR.

Workflow:

Workflow for a nAChR binding assay.

Methodology:

-

Cell Culture and Membrane Preparation: Utilize a cell line expressing the human muscle nAChR (e.g., TE671 cells). Culture cells to confluency, harvest, and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]α-bungarotoxin) and varying concentrations of this compound.

-

Incubation and Separation: Incubate the mixture at room temperature to allow binding to reach equilibrium. Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Perform a competitive binding analysis to determine the Ki or IC50 value, which can then be used to calculate the dissociation constant (Kd).

In Vitro Muscle Contraction Assay

This assay evaluates the ability of the dipeptide to inhibit acetylcholine-induced muscle cell contraction.

Methodology:

-

Cell Culture: Culture myotubes (differentiated myoblasts) in a suitable medium. C2C12 mouse myotubes are a commonly used model.[11]

-

Treatment: Pre-incubate the myotubes with varying concentrations of this compound for a specified period.

-

Stimulation: Induce muscle contraction by adding a known concentration of acetylcholine or another cholinergic agonist like carbachol.[12]

-

Measurement: Quantify the extent of muscle contraction. This can be done through various methods, including measuring the change in cell length or area using microscopy and image analysis software, or by measuring the release of a pre-loaded fluorescent dye upon cell contraction.

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value, representing the concentration of the peptide that inhibits 50% of the maximal acetylcholine-induced contraction.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay assesses the effect of the dipeptide on the production of collagen, a key structural protein in the skin.

Workflow:

Workflow for a collagen synthesis assay.

Methodology:

-

Cell Culture: Culture primary human dermal fibroblasts in a growth medium.

-

Treatment: Treat the cells with different concentrations of this compound for 24-72 hours.

-

Sample Collection: Collect the cell culture supernatant and/or the cell lysate.

-

Collagen Quantification: Measure the amount of newly synthesized collagen using a quantitative assay such as the Sircol™ Soluble Collagen Assay or an ELISA specific for pro-collagen type I.

-

Data Analysis: Normalize the collagen levels to the total protein content in each sample to account for differences in cell number.

In Vitro Skin Irritation Test

This assay evaluates the potential of the dipeptide to cause skin irritation using a reconstructed human epidermis (RhE) model.

Methodology:

-

Tissue Model: Utilize commercially available RhE models (e.g., EpiDerm™, SkinEthic™ RHE).[13][14][15]

-

Application: Topically apply this compound to the surface of the RhE tissue. Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate).

-

Incubation: Incubate the tissues for a defined period (e.g., 60 minutes).[13]

-

Post-Incubation: Remove the test substance and incubate the tissues in fresh medium for an extended period (e.g., 42 hours).[13]

-

Viability Assessment: Determine tissue viability using the MTT assay.[13] A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.[13]

In Vitro Antioxidant Activity Assay (DPPH)

This assay measures the free radical scavenging capacity of the dipeptide.

Methodology:

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).[16][17]

-

Reaction: Mix the DPPH solution with various concentrations of this compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[17]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[16][17]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates antioxidant activity.

In Vitro Skin Barrier Function Assay

This assay assesses the effect of the dipeptide on the integrity of the skin barrier.

Methodology:

-

Model: Use in vitro 3D human skin models or ex vivo skin explants.[18][19][20]

-

Treatment: Topically apply this compound to the skin model.

-

Barrier Challenge (Optional): The barrier may be compromised using a chemical irritant like sodium dodecyl sulfate (SDS) to simulate dry or damaged skin.[19]

-

Measurement of Barrier Integrity: Assess barrier function by measuring transepidermal water loss (TEWL) or by quantifying the penetration of a fluorescent tracer molecule through the skin model.[19] Electrical impedance spectroscopy (EIS) can also be used to measure changes in barrier function.[21][22]

-

Data Analysis: Compare the barrier function of treated tissues to that of untreated or vehicle-treated controls.

In Vitro Anti-Inflammatory Assay

This assay evaluates the potential of the dipeptide to reduce the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: Use a relevant cell line, such as human keratinocytes or RAW 264.7 macrophages.[23][24]

-

Inflammatory Stimulus: Induce an inflammatory response by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).[23]

-

Treatment: Co-treat the cells with the inflammatory stimulus and varying concentrations of this compound.

-

Cytokine Measurement: After a suitable incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) using ELISA kits.[23][25]

-

Data Analysis: Determine the ability of the dipeptide to inhibit the production of these cytokines in a dose-dependent manner.

Summary of In Vitro Biological Effects

| Biological Effect | In Vitro Evidence | Reference |

| Muscle Relaxation | Antagonist of the muscular nicotinic acetylcholine receptor (mnAChR), leading to the inhibition of muscle contraction. | [2][4][5][9][10] |

| Anti-Wrinkle | Reduces the frequency of muscle contractions, which can smooth expression lines. | [2][4] |

| Stimulation of Extracellular Matrix | May stimulate the production of collagen and elastin. | |

| Skin Barrier Enhancement | Interacts with keratinocytes to promote cell cohesion and strengthen the skin barrier. | [2] |

| Anti-Inflammatory Properties | Modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines like IL-6 and TNF-α. | [2] |

| Antioxidant Activity | Exhibits antioxidant properties by neutralizing reactive oxygen species (ROS). | [4] |

Safety and Toxicology

In vitro skin irritation tests using reconstructed human epidermis models can be employed to assess the safety of this compound for topical applications.[13][14][15][26][27] These tests help to classify the substance as an irritant or non-irritant according to regulatory guidelines.

Conclusion

This compound is a synthetic peptide with a well-defined mechanism of action as a neuromuscular blocking agent. Its primary in vitro effect is the competitive antagonism of the nicotinic acetylcholine receptor, leading to muscle relaxation. Additionally, preliminary in vitro evidence suggests potential benefits for skin barrier function, collagen synthesis, and antioxidant and anti-inflammatory activity. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro characterization of this and similar peptide-based cosmetic ingredients. Further research is warranted to quantify the full spectrum of its in vitro activities and to further substantiate its efficacy and safety.

References

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. Function of this compound in skin - Creative Peptides [creative-peptides.com]

- 3. paulaschoice.nl [paulaschoice.nl]

- 4. This compound – the snake venom peptide - Cosmacon [cosmacon.de]

- 5. experchem.com [experchem.com]

- 6. REB TECHNOLOGY | this compound(SYN-AKE) [hzrebtech.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound | C23H37N5O7 | CID 71465152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. This compound | 823202-99-9 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. episkin.com [episkin.com]

- 15. episkin.com [episkin.com]

- 16. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DPPH Radical Scavenging Assay [mdpi.com]

- 18. Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 21. Sensitive quantification of skin barrier properties in vitro - Radboudumc [radboudumc.nl]

- 22. Electrical Impedance Spectroscopy Quantifies Skin Barrier Function in Organotypic In Vitro Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isolation and Identification of Anti-Inflammatory Peptide from Goose Blood Hydrolysate to Ameliorate LPS-Mediated Inflammation and Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

An In-depth Technical Guide on the Effects of Dipeptide Diaminobutyroyl Benzylamide Diacetate on Muscle Contraction

Authored for: Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Dipeptide diaminobutyroyl benzylamide diacetate, a synthetic tripeptide often marketed as SYN®-AKE, has emerged as a significant compound in the study of muscle contraction, primarily within the dermatological and cosmetic fields.[1][2][3] This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized to evaluate its effects. By mimicking the activity of Waglerin-1, a neurotoxin found in the venom of the Temple Viper (Tropidolaemus wagleri), this peptide acts as a potent antagonist of the muscle nicotinic acetylcholine receptor (mnAChR), inducing reversible muscle relaxation.[1][3][4][5][6][7][8] This document consolidates available data, details relevant experimental methodologies, and presents signaling pathways and workflows to serve as a resource for researchers in pharmacology and drug development.

Introduction

This compound is a small synthetic peptide developed for its specific action at the neuromuscular junction (NMJ).[1] Its development was inspired by the paralyzing effect of the venom of the Temple Viper, which contains the neurotoxin Waglerin-1.[3][9] This peptide provides a non-toxic, reversible, and targeted approach to modulating muscle activity, making it a subject of interest for applications requiring localized muscle relaxation, most notably in anti-aging cosmetic formulations designed to reduce expression wrinkles.[3][4][10][11]

The peptide's molecular structure is designed to competitively inhibit the receptors responsible for initiating muscle contraction, thereby leading to a flaccid, relaxed state in the targeted muscle tissue.[1][12] This guide delves into the precise molecular interactions and physiological consequences of this inhibition.

Mechanism of Action: Neuromuscular Blockade

The primary function of this compound is to inhibit neuronal signals that trigger muscle contraction.[1] This is achieved through its activity as a competitive antagonist at the postsynaptic muscle nicotinic acetylcholine receptor (mnAChR).[1][4][6][12][13]

The Neuromuscular Junction Signaling Cascade

Under normal physiological conditions, muscle contraction is initiated by the following sequence of events:

-

An action potential travels down a motor neuron to the axon terminal.

-

This depolarization triggers the influx of Ca²⁺ ions into the nerve terminal.

-

The increase in intracellular calcium causes synaptic vesicles containing the neurotransmitter acetylcholine (ACh) to fuse with the presynaptic membrane, releasing ACh into the synaptic cleft.

-

ACh diffuses across the synaptic cleft and binds to mnAChRs on the postsynaptic membrane (the sarcolemma) of the muscle cell.

-

The binding of ACh opens the ion channel of the mnAChR, leading to an influx of sodium ions (Na⁺) into the muscle cell.[6][13]

-

This influx of Na⁺ generates an end-plate potential, which, if it reaches the threshold, triggers a muscle action potential that propagates along the sarcolemma and into the T-tubules, ultimately leading to muscle contraction.

Inhibition by this compound

This compound mimics the structure of Waglerin-1 and competitively binds to the ε-subunit of the mnAChR.[6][14] This binding action physically obstructs acetylcholine from accessing its receptor binding site.[1][6] Consequently, the ion channel remains closed, preventing the influx of Na⁺ ions.[5][6][13] The lack of sodium influx prevents the depolarization of the postsynaptic membrane, thereby blocking the transmission of the nerve impulse and keeping the muscle in a relaxed state.[6][9] This antagonism is reversible, meaning the effect diminishes as the peptide is cleared from the receptor site.[4][7]

Quantitative Efficacy Data

Clinical and in vivo studies have quantified the effects of this compound, primarily focusing on its application in reducing facial wrinkles. The data highlights its efficacy in relaxing the underlying muscles responsible for expression lines.

| Study Parameter | Concentration of Active Compound | Duration of Study | Results | Source |

| Wrinkle Reduction (Glabella) | 4% of a product containing 2500 ppm of the dipeptide | 4 weeks | - 13.52% reduction in wrinkle area- 14% reduction in wrinkle length- 13.59% reduction in wrinkle volume | [15] |

| General Wrinkle Reduction | Not Specified | 28 days | Up to 52% reduction in wrinkles | [14] |

| Wrinkle Depth Reduction | ~0.2% | 4 weeks | Up to 25% reduction in wrinkle depth | [4] |

| Muscle Contraction Frequency | Not Specified | 2 minutes | Reduction in the frequency of muscle contractions observed | [16] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of neuromuscular blocking agents. Below is a representative methodology for an ex vivo skeletal muscle contractility assay, synthesized from established techniques in the field.[17][18][19]

Ex Vivo Isolated Skeletal Muscle Contractility Assay

This protocol describes the direct measurement of muscle force in an isolated rodent muscle preparation to assess the inhibitory effects of this compound.

4.1.1 Materials and Equipment

-

Animal Model: Male C57BL/6 mouse (8-12 weeks old).

-

Muscles: Extensor digitorum longus (EDL) or Soleus muscle.[17]

-

Apparatus: Isolated muscle testing system (e.g., Aurora Scientific 1200A), including a force transducer, motor arm, electrical field stimulator, and a temperature-controlled tissue bath.[18][20]

-

Solutions:

-

Surgical Tools: Fine dissection scissors, forceps, surgical suture (e.g., 4-0 silk).

4.1.2 Procedure

-

Muscle Dissection:

-

Muscle Mounting:

-

Securely tie surgical sutures to the tendons at both ends of the muscle.[17]

-

Mount the muscle vertically in the tissue bath, attaching one tendon to a fixed anchor and the other to the lever arm of the force transducer.[18][20]

-

Fill the bath with Ringer's solution maintained at a physiological temperature (e.g., 37°C) and continuously bubble with carbogen.[18]

-

-

Equilibration and Optimization:

-

Allow the muscle to equilibrate for 15-30 minutes, applying a slight resting tension.[20]

-

Determine the optimal muscle length (L₀) by incrementally stretching the muscle and delivering single electrical pulses (twitches) until the maximum twitch force is achieved.

-

Determine the supramaximal stimulation voltage and optimal frequency for eliciting maximal tetanic force (typically ~100-120 Hz for EDL).[17]

-

-

Data Acquisition (Baseline):

-

Induce a baseline maximal tetanic contraction by stimulating the muscle at the optimal frequency for ~500 ms.

-

Record the peak tetanic force (P₀).

-

Wash the muscle with fresh Ringer's solution and allow a 5-10 minute recovery period.

-

-

Application of Test Compound:

-

Introduce this compound into the bath at the desired final concentration (e.g., in a dose-response curve from 1 µM to 100 µM).

-

Allow the compound to incubate with the muscle for a predetermined period (e.g., 20 minutes).

-

-

Post-Treatment Contraction Measurement:

-